molecular formula C20H16N4O3S B3000451 N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922975-75-5

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3000451
CAS No.: 922975-75-5
M. Wt: 392.43
InChI Key: ACRZTINTKVOWLJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a pyridazinone moiety, connected through an acetamide linkage to a methoxyphenyl group. The intricate structure suggests potential for diverse chemical reactivity and biological activity.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the formation of the pyridazinone structure. The final step involves coupling these two moieties through an acetamide linkage.

    Benzothiazole Formation: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carbon disulfide, followed by cyclization.

    Pyridazinone Synthesis: The pyridazinone ring is often prepared by reacting hydrazine derivatives with diketones or keto acids.

    Coupling Reaction: The final coupling step involves the reaction of the benzothiazole derivative with the pyridazinone intermediate in the presence of acetic anhydride and a suitable base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[3-(2-hydroxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[3-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-16-8-4-2-6-13(16)14-10-11-19(26)24(23-14)12-18(25)22-20-21-15-7-3-5-9-17(15)28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRZTINTKVOWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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